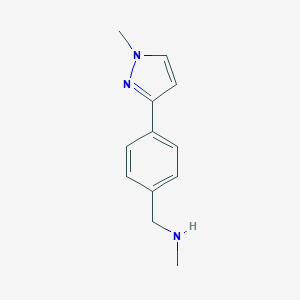

Ácido 5-Naftalen-2-il-1H-pirazol-3-carboxílico

Descripción general

Descripción

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid (5-NPCA) is a powerful organic acid with a broad range of applications in scientific research. It is a highly versatile compound, with a range of properties that make it suitable for a variety of research applications. 5-NPCA is a relatively new compound, and has been the subject of much research in recent years. In

Aplicaciones Científicas De Investigación

Estudios de similitud con fármacos

El compuesto se ha utilizado en estudios de similitud con fármacos y predicción de ADMET (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) . Estos estudios son cruciales en las primeras etapas del descubrimiento de fármacos para evaluar la idoneidad de un compuesto como posible fármaco .

Acoplamiento molecular y simulaciones de dinámica

El compuesto se ha utilizado en acoplamiento molecular y simulaciones de dinámica para investigar los mecanismos de unión entre los compuestos y los receptores . Esto ayuda a comprender cómo el compuesto interactúa con su objetivo, lo cual es esencial en el diseño de fármacos .

Síntesis de pirazol-carboxamidas

“Ácido 5-Naftalen-2-il-1H-pirazol-3-carboxílico” se utiliza en la síntesis de pirazol-carboxamidas . Estos compuestos tienen una amplia gama de actividades biológicas y son de interés en la química farmacéutica .

Aplicaciones agroquímicas

Los compuestos pirazólicos, incluido el “this compound”, han encontrado aplicación en la agroquímica, especialmente en la protección de cultivos . Exhiben una variedad diversa de propiedades químicas y biológicas .

Actividades farmacéuticas

Los compuestos pirazólicos tienen actividades farmacéuticas en muchas áreas específicas, como antifúngicas, antitumorales, antiinflamatorias, anticonvulsivas, antiobesidad e inhibidores de la girasa del ADN . Por lo tanto, el “this compound” podría utilizarse potencialmente en estas áreas <svg class="icon" height="16" p-id="1735" t="170

Mecanismo De Acción

Target of Action

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid primarily targets specific enzymes or receptors involved in inflammatory pathways. These targets often include cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins .

Mode of Action

The compound interacts with its targets by binding to the active sites of COX enzymes, inhibiting their activity. This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain . The binding is typically competitive, meaning the compound competes with the natural substrate of the enzyme.

Biochemical Pathways

By inhibiting COX enzymes, 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which are involved in inflammation, fever, and pain responses . The downstream effect is a reduction in these inflammatory mediators, leading to anti-inflammatory and analgesic effects.

Pharmacokinetics

The pharmacokinetics of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed well in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties influence its bioavailability, which is the proportion of the drug that enters the circulation and can exert its effects.

Result of Action

At the molecular level, the inhibition of COX enzymes leads to decreased synthesis of pro-inflammatory mediators. At the cellular level, this results in reduced inflammation, pain, and fever. The compound’s action can also lead to a decrease in the recruitment of inflammatory cells to sites of injury or infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can alter its absorption and metabolism .

Propiedades

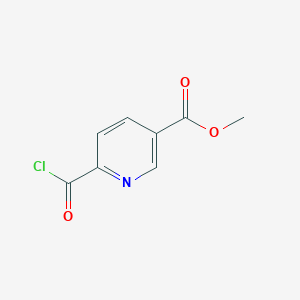

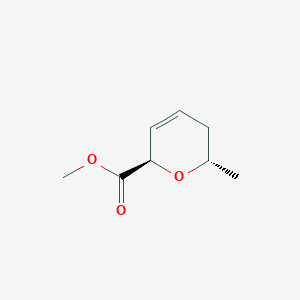

IUPAC Name |

3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMUXXNJOLCBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354569 | |

| Record name | 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164295-94-7 | |

| Record name | 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)